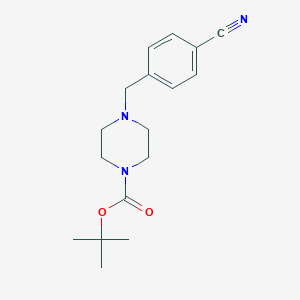

1-Boc-4-(4-Cyanobenzyl)piperazine

描述

准备方法

合成路线和反应条件: 二十三烷酸乙酯可以通过二十三烷酸与乙醇的酯化反应合成。反应通常需要使用硫酸或对甲苯磺酸等催化剂来促进酯化过程。 反应在回流条件下进行,以确保酸完全转化为酯 .

工业生产方法: 在工业环境中,二十三烷酸乙酯的生产涉及相同的酯化过程,但规模更大。反应在大型反应器中进行,并持续搅拌和控制温度,以优化产率和纯度。 然后通过蒸馏或重结晶对产物进行纯化 .

反应类型:

氧化: 二十三烷酸乙酯可以发生氧化反应生成相应的醇和酸。

还原: 二十三烷酸乙酯的还原可以生成二十三烷醇。

取代: 二十三烷酸乙酯中的酯基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 可以在碱性或酸性条件下使用胺或醇等亲核试剂。

主要产物:

氧化: 二十三烷酸和二十三烷醇。

还原: 二十三烷醇。

科学研究应用

二十三烷酸乙酯在科学研究中有多种应用:

化学: 用作气相色谱中脂类混合物分析的标准品。

生物学: 研究其对金黄色葡萄球菌δ毒素对人红细胞溶血活性的影响.

医学: 研究其在降低细菌毒素溶血活性的潜在作用。

作用机制

二十三烷酸乙酯通过与脂类膜相互作用发挥作用。 二十三烷酸乙酯的游离酸形式通过整合到脂质双层中并破坏毒素溶解细胞的能力,降低了金黄色葡萄球菌δ毒素对人红细胞的溶血活性 . 这一过程所涉及的具体分子靶点和途径仍在研究中。

类似化合物:

二十三烷酸甲酯: 另一种二十三烷酸的酯,在脂类分析中用途类似。

花生酸乙酯: 花生酸的乙酯,用途类似。

硬脂酸乙酯: 硬脂酸的乙酯,也用于脂类分析和香精行业。

独特性: 二十三烷酸乙酯由于其特定的链长以及存在于某些苔类植物中而具有独特性。 它降低细菌毒素溶血活性的能力使其区别于其他类似化合物 .

相似化合物的比较

Methyl Tricosanoate: Another ester of tricosanoic acid, used similarly in lipid analysis.

Ethyl Arachidate: An ethyl ester of arachidic acid, used in similar applications.

Ethyl Stearate: An ethyl ester of stearic acid, also used in lipid analysis and flavor industry.

Uniqueness: Ethyl Tricosanoate is unique due to its specific chain length and its presence in certain liverworts. Its ability to reduce the hemolytic activity of bacterial toxins sets it apart from other similar compounds .

生物活性

1-Boc-4-(4-Cyanobenzyl)piperazine, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural modifications that enhance its pharmacological properties, making it a subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate

- Molecular Formula : C17H23N3O2

- Molecular Weight : 301.4 g/mol

- CAS Number : 849237-14-5

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution or reductive amination techniques. The compound can be synthesized by reacting 1-Boc-piperazine with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile. Alternatively, reductive amination can be performed using 4-cyanobenzaldehyde with a reducing agent like sodium borohydride.

Anticancer Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the piperazine structure yield compounds with promising anticancer properties, particularly against liver, breast, colon, gastric, and endometrial cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Liver Cancer | X | |

| Breast Cancer | Y | |

| Colon Cancer | Z | |

| Gastric Cancer | A | |

| Endometrial Cancer | B |

Neuropharmacological Effects

Some derivatives of this compound have shown potential in modulating neurotransmitter systems linked to mood regulation. This suggests possible applications in treating depression and anxiety disorders.

The mechanism by which piperazine derivatives exert their biological effects varies depending on their structure and target. For instance, certain compounds have been noted to inhibit sirtuins, which are involved in cellular regulation and cancer progression. Additionally, molecular docking studies indicate that these compounds can form stable complexes with biological targets, enhancing their efficacy as inhibitors.

Case Studies and Research Findings

A series of studies have explored the biological activity of piperazine derivatives:

- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of piperazine derivatives revealed that specific structural modifications significantly enhance their activity against cancer cell lines. The study highlighted the importance of substituents on the piperazine ring in determining the compound's efficacy.

- Neuropharmacological Study : Another research effort focused on the antidepressant potential of piperazine derivatives. The findings suggested that these compounds could influence serotonin and dopamine pathways, indicating their potential for mood modulation.

属性

IUPAC Name |

tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAECAOSXCPXBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593318 | |

| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849237-14-5 | |

| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。